2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound belongs to the cyclopenta[b]thiophene carboxamide family, characterized by a bicyclic core fused with a thiophene ring. The structure includes:
- A 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold, which provides rigidity and influences pharmacokinetic properties.
- A 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl acetyl moiety at position 2, introducing a phthalimide-derived pharmacophore known for modulating biological activity .
The phthalimide group may enhance binding to targets like kinases or proteases, while the phenylethyl substituent could improve blood-brain barrier permeability .
Properties
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c30-21(15-29-25(32)17-9-4-5-10-18(17)26(29)33)28-24-22(19-11-6-12-20(19)34-24)23(31)27-14-13-16-7-2-1-3-8-16/h1-5,7-10H,6,11-15H2,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPIBDYWURQNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=CC=C3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets such asmetabotropic glutamate receptors (mGluRs) and matrix metalloproteinases (MMPs) . These targets play crucial roles in cellular signaling and tissue remodeling, respectively.
Mode of Action
For instance, some compounds are known to act as positive allosteric modulators (PAMs) of mGluR5, enhancing the receptor’s response to its natural ligand. In the case of MMPs, certain inhibitors bind to the active site of the enzyme, preventing it from interacting with its substrates.
Biological Activity
The compound 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.45 g/mol. Its structure features a cyclopentathiophene core and an isoindole moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activities of this compound primarily include:
- Anticancer Properties : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in tumor progression.
Anticancer Activity
Research has demonstrated that derivatives of isoindole compounds often show significant anticancer properties. For instance, compounds similar to the one under study have been reported to inhibit cell proliferation in various cancer types.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of related compounds on human tumor cell lines K562 (chronic myeloid leukemia), BEL-7402 (hepatocellular carcinoma), and SGC-7901 (gastric cancer). The results indicated:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | K562 | 5.76 |
| Compound 2 | BEL-7402 | 31.9 |
| Compound 5 | SGC-7901 | 20.1 |
These findings suggest that modifications in the molecular structure significantly affect the cytotoxicity profile, emphasizing the importance of structure-activity relationships (SAR) in drug design.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit MEK1/2 kinases, leading to reduced cell proliferation in leukemia models.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, which is a common mechanism for anticancer agents.
Enzyme Inhibition Studies
In addition to direct cytotoxicity against cancer cells, the compound's ability to inhibit specific enzymes has been investigated. For example:
Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| α-glucosidase | Competitive | 112.3 |
| Tyrosinase | Non-competitive | 51.5 |
These results indicate that the compound could be utilized in therapeutic strategies targeting metabolic disorders or skin conditions associated with tyrosinase activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and biological activities:
Key Structural and Functional Differences:
The phthalimide moiety distinguishes it from analogs with simpler acyl groups (e.g., diphenylacetyl in ), possibly improving target specificity .
Bioactivity Trends: Cyclopenta[b]thiophene derivatives with aromatic substituents (e.g., benzyl or phenylethyl) show prolonged seizure durations in anticonvulsant assays, while oxygenated substituents (e.g., tetrahydrofuran) may reduce toxicity .
Synthetic Accessibility :
- The target compound likely follows a route similar to ’s Schiff base synthesis but replaces aldehydes with phthalimide-acetyl intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
